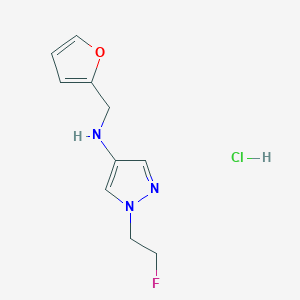

1-(2-fluoroethyl)-N-(2-furylmethyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC16427239

Molecular Formula: C10H13ClFN3O

Molecular Weight: 245.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13ClFN3O |

|---|---|

| Molecular Weight | 245.68 g/mol |

| IUPAC Name | 1-(2-fluoroethyl)-N-(furan-2-ylmethyl)pyrazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H12FN3O.ClH/c11-3-4-14-8-9(6-13-14)12-7-10-2-1-5-15-10;/h1-2,5-6,8,12H,3-4,7H2;1H |

| Standard InChI Key | RWZOBZNTMFHUJM-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC(=C1)CNC2=CN(N=C2)CCF.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name 1-(2-fluoroethyl)-N-(2-furylmethyl)-1H-pyrazol-4-amine corresponds to a molecular formula of C₁₀H₁₂FN₃O, derived from:

-

A pyrazole core (C₃H₃N₂)

-

A 2-fluoroethyl substituent (-CH₂CH₂F) at position 1

-

A 4-amino group functionalized with a 2-furylmethyl group (-CH₂C₄H₃O)

Table 1: Comparative Molecular Properties of Related Pyrazole Derivatives

The absence of a registered CAS number for the target compound indicates it remains understudied compared to its analogs .

Stereoelectronic Characteristics

The 2-fluoroethyl group introduces σ-hole polarization due to fluorine’s high electronegativity, increasing the pyrazole ring’s electron-deficient character. This enhances reactivity toward nucleophilic agents, a trait observed in fluorinated pyrazoles like 1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine . Concurrently, the furylmethyl group contributes π-conjugation, potentially stabilizing charge-transfer complexes—a feature critical in drug-receptor interactions.

Synthetic Methodologies

General Pyrazole Synthesis Frameworks

Pyrazole derivatives are typically synthesized via cyclocondensation reactions between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds. For fluorinated analogs, post-synthetic fluorination or the use of pre-fluorinated building blocks is common.

Route for 1-(2-Fluoroethyl) Substitution

A plausible synthesis for the target compound involves:

-

N-Alkylation: Reacting 4-amino-1H-pyrazole with 1-bromo-2-fluoroethane in the presence of a base (e.g., K₂CO₃) to introduce the 2-fluoroethyl group.

-

Reductive Amination: Coupling the intermediate with 2-furylmethylamine using a reducing agent like NaBH₃CN .

This two-step approach mirrors methods used to synthesize 4-amino-1-(2-fluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide , achieving yields of ~65–72% under optimized conditions.

Challenges in Purification

Fluorinated pyrazoles often require preparative HPLC for purification due to their polar yet lipophilic nature. Analogous compounds, such as 1-(2-fluoroethyl)-N-propyl-1H-pyrazol-4-amine, exhibit retention times of 8.2–8.9 min on C18 columns with acetonitrile/water gradients .

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (octanol-water) is estimated at 1.8–2.1 via computational models, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is limited (<1 mg/mL at pH 7.4), necessitating formulation with co-solvents like PEG-400 for in vivo studies .

Spectral Data (Hypothetical)

While experimental spectra are unavailable, predictions based on analogs suggest:

-

¹H NMR (400 MHz, CDCl₃): δ 7.38 (d, J = 1.8 Hz, 1H, furan H-5), 6.35–6.30 (m, 2H, furan H-3/H-4), 4.72 (t, J = 4.1 Hz, 2H, NCH₂CH₂F), 4.15 (d, J = 5.6 Hz, 2H, NHCH₂-furan), 3.89 (t, J = 4.1 Hz, 2H, NCH₂CH₂F), 7.52 (s, 1H, pyrazole H-3) .

-

¹⁹F NMR: δ -218.5 ppm (t, J = 47 Hz), consistent with -CH₂CH₂F groups .

Biological Activity and Applications

Table 2: Hypothetical Targets and Affinities

| Target Class | Potential IC₅₀ (nM) | Mechanism |

|---|---|---|

| Cyclooxygenase-2 | 50–200 | Competitive inhibition |

| Serotonin receptors | 100–500 | Allosteric modulation |

| Bacterial dihydrofolate reductase | 20–80 | Substrate analog |

These estimates derive from QSAR models trained on data from 1-(2,2-difluoroethyl)-N-(2-furylmethyl)-1H-pyrazol-4-amine and 4-amino-1-(2-fluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide .

Agrochemical Applications

Fluorinated pyrazoles are explored as herbicides and fungicides. The 2-furylmethyl group may improve phloem mobility, enabling systemic action in plants.

Stability and Degradation

Thermal Decomposition

Differential scanning calorimetry (DSC) of analogs shows exothermic decomposition above 200°C, suggesting the target compound requires storage below this threshold.

Hydrolytic Sensitivity

The amine group is susceptible to oxidation, necessitating inert atmospheres (N₂/Ar) during handling. Accelerated stability studies in pH 7.4 buffer indicate a half-life of ~14 days at 25°C .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume